3-(2-Aminoethoxy)-5-methoxyphenol
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Overview
Description
3-(2-Aminoethoxy)-5-methoxyphenol: is an organic compound with a unique structure that includes an aminoethoxy group and a methoxyphenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Aminoethoxy)-5-methoxyphenol typically involves the reaction of 5-methoxyphenol with 2-aminoethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 3-(2-Aminoethoxy)-5-methoxyphenol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced phenolic compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed:
Oxidation: Quinones.
Reduction: Reduced phenolic compounds.
Substitution: Substituted phenolic derivatives.
Scientific Research Applications
Chemistry: In chemistry, 3-(2-Aminoethoxy)-5-methoxyphenol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis .
Biology: In biological research, this compound can be used to study enzyme interactions and receptor binding due to its phenolic and aminoethoxy groups. It can also serve as a model compound for studying the effects of similar structures on biological systems .
Medicine: Its structure suggests it could be modified to produce compounds with therapeutic properties, such as anti-inflammatory or antioxidant activities .
Industry: Industrially, this compound can be used in the production of polymers, resins, and other materials. Its functional groups allow for various chemical modifications, making it useful in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 3-(2-Aminoethoxy)-5-methoxyphenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the aminoethoxy group can interact with various receptors and enzymes. These interactions can lead to changes in cellular pathways and biological activities .
Comparison with Similar Compounds
2-(2-Aminoethoxy)ethanol: Similar in structure but lacks the methoxyphenol moiety.
5-Methoxyphenol: Lacks the aminoethoxy group.
3-(2-Aminoethoxy)propanoic acid: Contains a propanoic acid group instead of a methoxyphenol moiety.
Uniqueness: 3-(2-Aminoethoxy)-5-methoxyphenol is unique due to the presence of both the aminoethoxy and methoxyphenol groups. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in various fields of research and industry .
Biological Activity
3-(2-Aminoethoxy)-5-methoxyphenol is a phenolic compound that has garnered attention in recent years for its diverse biological activities. This compound, which features an aminoethoxy side chain and a methoxy group, exhibits potential in various therapeutic applications, particularly in cancer treatment and antimicrobial activity. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes:
- A methoxy group (-OCH₃) at the 5-position.
- An aminoethoxy side chain (-NH₂-CH₂-CH₂-O-) at the 3-position.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit tumor growth in various cancer cell lines, particularly those with p53 mutations.
- Mechanism of Action : The compound appears to stabilize mutant p53 protein, leading to reactivation of its tumor suppressor functions. This was demonstrated in a study where derivatives of similar compounds were tested for their effects on wild-type and mutant p53 activity using yeast screening assays .
- Case Study : In vitro studies on human breast cancer cell lines (e.g., MCF-7) indicated significant cytotoxicity, with some derivatives showing over 70% inhibition of cell growth compared to standard treatments like tamoxifen .
Compound | Cell Line | % Growth Inhibition |
---|---|---|
This compound | MCF-7 | 81% |
Tamoxifen | MCF-7 | 73% |
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. It demonstrates effectiveness against a range of bacterial strains, suggesting potential as a therapeutic agent in treating infections.
- Study Findings : In laboratory tests, the compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, demonstrating its potency against common pathogens.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in proliferation and apoptosis.
- Cellular Pathways : The compound influences pathways related to cell cycle regulation and apoptosis, particularly through modulation of p53 signaling pathways.
Properties
IUPAC Name |
3-(2-aminoethoxy)-5-methoxyphenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-12-8-4-7(11)5-9(6-8)13-3-2-10/h4-6,11H,2-3,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDXYNAAMJBCKGH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)O)OCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00696548 |
Source
|
Record name | 3-(2-Aminoethoxy)-5-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00696548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1076198-81-6 |
Source
|
Record name | 3-(2-Aminoethoxy)-5-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00696548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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